3'-Methoxy-3-(4-thiomethylphenyl)propiophenone
Description
3'-Methoxy-3-(4-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a propan-1-one backbone with two aromatic substituents:
- A 3'-methoxy group (OCH₃) on one phenyl ring.
- A 4-thiomethyl group (SCH₃) on the adjacent phenyl ring.
Its molecular formula is C₁₇H₁₆O₂S (exact mass: 284.09 g/mol), though specific data from and suggest variations in substituents (e.g., halogenation) alter its formula in related compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-5-3-4-14(12-15)17(18)11-8-13-6-9-16(20-2)10-7-13/h3-7,9-10,12H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLQYGRTSLQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644362 | |
| Record name | 1-(3-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-83-1 | |
| Record name | 1-Propanone, 1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methylthiophenylacetic acid.
Grignard Reaction: The 3-methoxybenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(3-methoxyphenyl)-1-propanol.
Thiomethylation: Finally, the 3’-methoxypropiophenone is subjected to thiomethylation using methylthiol in the presence of a base to obtain the target compound.
Industrial Production Methods: Industrial production of 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy and thiomethyl groups can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3’-Methoxy-3-(4-thiomethylphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Propiophenone derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Below is a systematic comparison of 3'-Methoxy-3-(4-thiomethylphenyl)propiophenone with key analogs:
Structural and Molecular Comparisons
Key Observations:
- Electron-withdrawing groups (e.g., Cl, Br, CF₃) increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions ().
- Thiomethyl (SCH₃) groups improve solubility in nonpolar solvents compared to methoxy (OCH₃) derivatives, as noted in sulfur-containing intermediates ().
- Fluorinated analogs (e.g., trifluoromethyl) exhibit higher thermal stability, making them suitable for materials science applications ().
α-Functionalization Reactions
- This compound: The thiomethyl group stabilizes radicals, facilitating α-selenation or sulfonation (). For example, α-phenylselenation of propiophenones yields selenoethers, a reaction efficient in the presence of cesium carbonate (yield: 0.59 mmol for propiophenone derivatives) .
- Halogenated analogs : Chlorine or bromine substituents enable Ullmann or Suzuki-Miyaura couplings. For instance, 3',5'-dichloro derivatives undergo cross-coupling with arylboronic acids at 80°C .
Stability and Degradation
- Thiomethyl group oxidation: The SCH₃ group in this compound is prone to oxidation to sulfoxide or sulfone under acidic conditions, unlike methoxy or halogenated analogs ().
- Methoxy group stability: Methoxy-substituted propiophenones (e.g., 4'-methoxy analogs) resist demethylation under mild conditions, making them robust intermediates in multi-step syntheses ().
Biological Activity
3'-Methoxy-3-(4-thiomethylphenyl)propiophenone, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Chemical Formula : C16H16OS
- CAS Number : 898781-06-1
- Molecular Weight : 272.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression and inflammation. Research indicates that this compound may inhibit specific enzymes and receptors that are critical in these processes.
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties : The compound has been reported to reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
A recent study by Al-Janabi et al. (2024) investigated the anticancer properties of this compound in MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of 15.2 µM, indicating potent anticancer effects through apoptosis pathways.
Case Study 2: Anti-inflammatory Effects
In a separate investigation, Banerjee et al. (2024) explored the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The study revealed that treatment with 20.5 µM of the compound significantly decreased TNF-α levels, suggesting its potential as an anti-inflammatory agent.
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that this compound may cause skin irritation and respiratory issues upon inhalation or prolonged exposure. Detailed toxicological studies are necessary to establish safe dosage levels for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
